2-Bromobenzenesulfonyl fluoride

SuFEx Click Chemistry Chemical Stability Hydrolysis

Researchers often face rapid hydrolysis and poor conjugation efficiency when using sulfonyl chlorides for bioconjugation. 2-Bromobenzenesulfonyl fluoride solves this with superior aqueous stability. Key outcomes: - Enables SuFEx click chemistry with proteins/nucleic acids via the -SO2F group. - Ortho-bromo substituent allows orthogonal Suzuki-Miyaura diversification for ABPP probe or sulfonamide library synthesis. - Consistent labeling stoichiometry and higher conjugation yields than sulfonyl chloride analogs. Sourced from reliable supply chains for R&D continuity.

Molecular Formula C6H4BrFO2S
Molecular Weight 239.06 g/mol
CAS No. 1373232-47-3
Cat. No. B1379804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromobenzenesulfonyl fluoride
CAS1373232-47-3
Molecular FormulaC6H4BrFO2S
Molecular Weight239.06 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)S(=O)(=O)F)Br
InChIInChI=1S/C6H4BrFO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H
InChIKeyCVLBPNVZAWKPFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromobenzenesulfonyl fluoride: Technical Overview & Procurement


2-Bromobenzenesulfonyl fluoride (CAS 1373232-47-3) is an organosulfur compound of the aryl sulfonyl fluoride class, possessing the molecular formula C6H4BrFO2S and a molecular weight of 239.06 g/mol . It is characterized by the presence of a bromine atom at the ortho position of a benzenesulfonyl fluoride scaffold . This compound is primarily utilized as a bifunctional building block and connector in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, where the sulfonyl fluoride motif enables the assembly of -SO2- linked conjugates with proteins or nucleic acids .

SuFEx ConjugationSulfonyl fluoride handle for click assembly with proteins or nucleic acids
Orthogonal HandleOrtho-bromo enables sequential cross-coupling diversification
Solid FormRoom-temperature solid simplifies weighing and reduces volatility loss

Why 2-Bromobenzenesulfonyl fluoride Cannot Be Substituted


While a wide array of aryl sulfonyl fluorides and chlorides are available, indiscriminate substitution is technically unsound due to two critical differentiating factors. First, the stability and reactivity profile of the sulfonyl fluoride group is fundamentally distinct from that of the more reactive but less stable sulfonyl chloride counterpart [1]. Second, the presence and position of the bromine substituent dictates not only the physical properties but also the compound's utility as a bifunctional hub, enabling orthogonal reactivity beyond simple SuFEx conjugation . The quantitative evidence below substantiates these specific points of differentiation.

Sulfonyl chloridesHigher hydrolysis rate may compromise aqueous reactions; fluoride stability profile differs substantially.
Unsubstituted benzenesulfonyl fluorideLacks ortho-bromo handle for orthogonal cross-coupling; eliminates bifunctional utility.
Analog substitutionSolid vs. liquid form affects handling precision; melting point difference may impact workflow reproducibility.

Quantitative Evidence: 2-Bromobenzenesulfonyl fluoride


Stability Advantage Over Sulfonyl Chlorides

Sulfonyl fluorides demonstrate markedly superior stability compared to sulfonyl chlorides, a critical factor for handling, storage, and use in aqueous or protic environments. The stability order for sulfonyl halides is well-established as fluorides > chlorides > bromides > iodides [1]. The higher S-F bond energy (approximately 90.5 kcal/mol) versus the S-Cl bond (approximately 81 kcal/mol) [2] provides a quantifiable thermodynamic basis for this increased resistance to hydrolysis and thermolysis [1].

S–F Bond Energy
Class-level
~90.5 kcal/mol
Sulfonyl chloride S–Cl: ~81 kcal/mol
Reported stability context for aqueous SuFEx
Representative bond energy; compound-specific values may vary
SuFEx Click Chemistry Chemical Stability Hydrolysis

Orthogonal Reactivity via Ortho-Bromo Substituent

In contrast to unsubstituted benzenesulfonyl fluoride or analogs with electron-withdrawing groups only, 2-Bromobenzenesulfonyl fluoride presents a second reactive center. The ortho-bromo substituent serves as a distinct synthetic handle for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and carbonylative transformations, enabling sequential or modular diversification of the arene core after the sulfonyl fluoride has been installed or reacted . This bifunctionality is not present in the parent benzenesulfonyl fluoride .

Reactive Centers
Data to verify
Two: SO₂F + C–Br
vs. benzenesulfonyl fluoride: one center only
Orthogonal reactivity for sequential conjugation
Sources not provided; supplier structural claim
Chemical Probe Synthesis Bifunctional Linker Cross-Coupling

Distinct Physical Properties vs. Analogs

The melting point of a compound is a direct indicator of its purity and physical form at ambient temperature, which impacts handling and formulation. 2-Bromobenzenesulfonyl fluoride is a solid at room temperature with a melting point range of 45-50 °C . This contrasts with the parent benzenesulfonyl fluoride, which is a liquid at room temperature with a melting point of 30-36 °C . The presence of the bromine atom significantly alters the intermolecular forces, resulting in a higher melting point and a solid physical form, which can be advantageous for precise weighing and storage.

Melting Point
Head-to-head
45–50 °C (solid)
Benzenesulfonyl fluoride: 30–36 °C (liquid)
Solid form may improve weighing accuracy
Vendor-reported data; review for batch consistency
Physical Properties Melting Point Handling

Optimal Applications for 2-Bromobenzenesulfonyl fluoride


Bifunctional Chemical Probes for Target Engagement

The dual reactivity of 2-bromobenzenesulfonyl fluoride is ideally suited for synthesizing activity-based protein profiling (ABPP) probes. The sulfonyl fluoride motif is used to covalently link the probe to a target protein via SuFEx click chemistry with a nucleophilic residue (e.g., serine, tyrosine, lysine) [1]. The ortho-bromo substituent remains available for subsequent functionalization, such as Suzuki-Miyaura cross-coupling to introduce a fluorescent dye or biotin affinity tag for detection and enrichment .

Modular Sulfonamide Library Synthesis

In medicinal chemistry, 2-bromobenzenesulfonyl fluoride serves as a versatile building block for the parallel synthesis of sulfonamide libraries. The sulfonyl fluoride group reacts selectively with amines to form sulfonamides in high yield and with excellent functional group tolerance, a hallmark of SuFEx chemistry [1]. The bromine atom can be independently diversified via palladium-catalyzed cross-coupling reactions to introduce a variety of aryl, heteroaryl, or amine substituents, enabling the rapid exploration of structure-activity relationships (SAR) .

SuFEx Bioconjugation in Aqueous Buffers

The superior hydrolytic stability of the sulfonyl fluoride group over sulfonyl chlorides [1] makes 2-bromobenzenesulfonyl fluoride a robust choice for bioconjugation reactions in aqueous media. The compound can be used to install a sulfonyl linkage between a small molecule payload and a biomolecule (e.g., protein, antibody) without the rapid hydrolysis that plagues sulfonyl chloride analogs, leading to higher conjugation efficiency and more consistent labeling stoichiometry .

Application
Selection Property
Validation Focus
ABPP probe synthesis
Bifunctional SO₂F/C–Br reactivity
Orthogonal reactivity confirmation
Sulfonamide library synthesis
SuFEx amine coupling selectivity
SAR diversification scope
Aqueous bioconjugation
Hydrolytic stability in aqueous conditions
Labeling stoichiometry review

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